molecular formula C23H25NO6 B613715 (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid CAS No. 214630-04-3

(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Cat. No.: B613715
CAS No.: 214630-04-3
M. Wt: 411.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to ensure efficiency and consistency. The use of high-throughput purification methods like high-performance liquid chromatography (HPLC) is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in the presence of a base.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products Formed

    Deprotection: The primary product is the free amino acid or peptide.

    Coupling: The major products are longer peptide chains or modified amino acids.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stable protecting group.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Utilized in the synthesis of modified proteins for research purposes.

    Bioconjugation: Used to attach peptides to other biomolecules for studying biological interactions.

Medicine

    Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.

    Diagnostic Tools: Used in the development of diagnostic assays involving peptides.

Industry

    Biotechnology: Employed in the production of synthetic peptides for various industrial applications.

    Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.

Mechanism of Action

The primary mechanism of action for (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-(tert-Butoxycarbonylamino)-4-oxobutanoic acid: Another amino acid derivative with a different protecting group.

    (3R)-4-(Benzyloxycarbonylamino)-4-oxobutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.

Uniqueness

    Stability: The Fmoc group is more stable under acidic conditions compared to other protecting groups like tert-butoxycarbonyl (Boc).

    Ease of Removal: The Fmoc group can be removed under mild basic conditions, which is advantageous in multi-step synthesis processes.

    Versatility: Widely used in both solid-phase and solution-phase peptide synthesis, making it a versatile choice for researchers.

This comprehensive overview should provide a solid foundation for understanding the compound (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid and its various applications

Properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKPGGMJKNMSK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.